molecular formula C24H28N2O4 B7463973 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione

3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No. B7463973
M. Wt: 408.5 g/mol
InChI Key: OVCSUPAZFVCWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione, also known as CBX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CBX belongs to the group of imidazolidine-2,4-dione derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.

Mechanism of Action

The exact mechanism of action of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer progression, inflammation, and oxidative stress. This compound has been found to inhibit the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Furthermore, this compound has been found to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. This compound has also been found to reduce tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in in vivo experiments. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential for clinical application.

Future Directions

There are several future directions for research on 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent and selective derivatives. Additionally, studies are needed to investigate the potential side effects of this compound and its interactions with other drugs.

Synthesis Methods

The synthesis of 3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione involves the reaction between 4-methoxybenzylamine and cyclohexanone to form 4-methoxyphenylcyclohexyl ketone. This intermediate product is then reacted with urea to produce this compound. The purity of the compound can be increased by recrystallization from solvents such as ethanol or ethyl acetate.

Scientific Research Applications

3-(Cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Additionally, this compound has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

3-(cyclohexylmethyl)-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-29-20-12-8-18(9-13-20)24(19-10-14-21(30-2)15-11-19)22(27)26(23(28)25-24)16-17-6-4-3-5-7-17/h8-15,17H,3-7,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSUPAZFVCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.